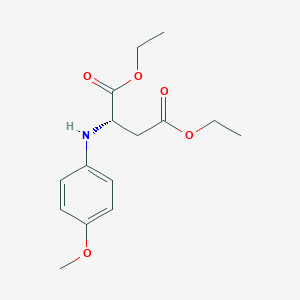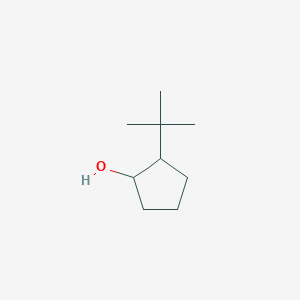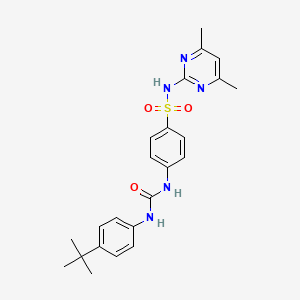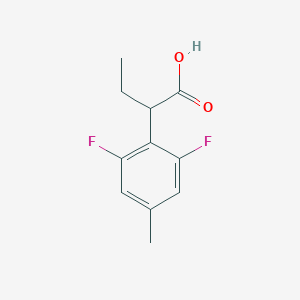
Diethyl (4-methoxyphenyl)aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-methoxyphenyl)aspartate is an organic compound with the molecular formula C15H21NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 4-methoxyphenyl group, and both carboxyl groups are esterified with ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-methoxyphenyl)aspartate typically involves the esterification of aspartic acid derivatives. One common method is the reaction of diethyl aspartate with 4-methoxyphenylamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while maintaining the purity of the compound.
化学反応の分析
Types of Reactions: Diethyl (4-methoxyphenyl)aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: 4-Aminophenyl derivatives.
Substitution: Aspartic acid derivatives with free carboxyl groups.
科学的研究の応用
Diethyl (4-methoxyphenyl)aspartate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Diethyl (4-methoxyphenyl)aspartate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
- Diethyl (4-methoxyphenyl)methylphosphonate
- Diethyl (4-methoxyphenyl)phosphate
- Diethyl (4-methoxyphenyl)malonate
Comparison: Diethyl (4-methoxyphenyl)aspartate is unique due to its aspartate backbone, which imparts specific biochemical properties. Compared to other similar compounds, it has distinct reactivity and interaction profiles with biological molecules, making it a valuable compound for targeted research and applications.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
diethyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1 |
InChIキー |
PZBVIUXHRLEOPD-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)

![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)


![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)
![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)


![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)



